molecular formula C37H37F2N7O2S B10831028 EGFR inhibitor 57

EGFR inhibitor 57

Cat. No.: B10831028
M. Wt: 681.8 g/mol
InChI Key: XGCQKFFIRIFVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EGFR inhibitor 57 is a compound that targets the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in the regulation of cell growth and survival. EGFR inhibitors are widely used in cancer therapy, particularly for non-small cell lung cancer (NSCLC) and other malignancies where EGFR is overexpressed or mutated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EGFR inhibitor 57 typically involves multiple steps, including nucleophilic substitution and cyclization reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the reaction conditions are optimized for maximum yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening .

Chemical Reactions Analysis

Types of Reactions

EGFR inhibitor 57 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halides and nucleophiles

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

EGFR inhibitor 57 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Used to study the role of EGFR in cell signaling and cancer progression.

    Medicine: Used in preclinical and clinical studies to evaluate its efficacy and safety as a cancer therapeutic.

    Industry: Used in the development of new drugs and therapeutic agents targeting EGFR .

Mechanism of Action

EGFR inhibitor 57 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the activation of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The inhibition of these pathways leads to the suppression of tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to EGFR inhibitor 57 include:

Uniqueness

This compound is unique in its ability to selectively inhibit specific EGFR mutations while sparing wild-type EGFR. This selectivity reduces the potential for off-target effects and enhances its therapeutic efficacy .

Properties

Molecular Formula

C37H37F2N7O2S

Molecular Weight

681.8 g/mol

IUPAC Name

2-[4-(difluoromethyl)-6-[2-[4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenyl]ethynyl]-7-methylindazol-2-yl]-2-spiro[6,7-dihydropyrrolo[1,2-c]imidazole-5,1'-cyclopropane]-1-yl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C37H37F2N7O2S/c1-23-27(7-6-24-2-4-25(5-3-24)19-44-15-9-26(21-47)10-16-44)18-28(34(38)39)29-20-46(43-31(23)29)33(35(48)42-36-40-14-17-49-36)32-30-8-11-37(12-13-37)45(30)22-41-32/h2-5,14,17-18,20,22,26,33-34,47H,8-13,15-16,19,21H2,1H3,(H,40,42,48)

InChI Key

XGCQKFFIRIFVIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=CN(N=C12)C(C3=C4CCC5(N4C=N3)CC5)C(=O)NC6=NC=CS6)C(F)F)C#CC7=CC=C(C=C7)CN8CCC(CC8)CO

Origin of Product

United States

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